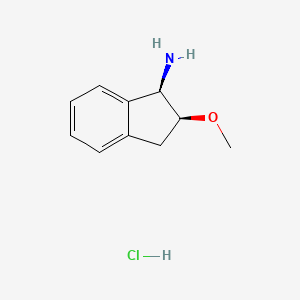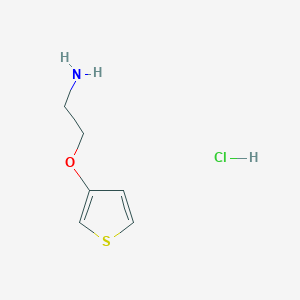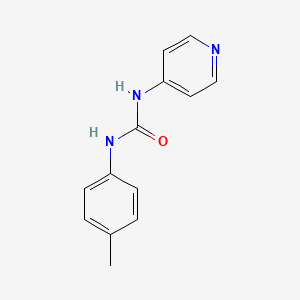![molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7](/img/structure/B6616344.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an organosulfur compound characterized by a triazole ring and a sulfanylacetic acid group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group through nucleophilic substitution. Reaction conditions generally require a polar solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Route 2: Another approach involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide in the presence of potassium hydroxide (KOH) to form an intermediate, which then undergoes cyclization and subsequent functional group modifications.
Industrial Production Methods:
Large-scale production typically employs a streamlined version of Route 1 due to its higher yield and simpler reaction steps. Continuous flow reactors and automated synthesis machines are used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Reduction: Reduction reactions can convert the nitro group into an amine using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, sodium periodate
Reducing agents: Hydrogen gas with palladium on carbon
Bases: Sodium hydroxide, potassium hydroxide
Major Products:
Oxidation products: Sulfone derivatives
Reduction products: Amines
Substitution products: Aryl halides, alkylated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for synthesizing more complex molecules.
Serves as a ligand in coordination chemistry due to its sulfanyl group.
Biology:
Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its bioactivity.
Medicine:
Explored in drug development for its ability to interact with specific enzymes and receptors.
Potential candidate for anti-cancer and anti-inflammatory drugs.
Industry:
Utilized in the manufacture of advanced materials, such as polymers and resins.
Wirkmechanismus
Molecular Targets and Pathways:
The sulfanyl group and triazole ring enable the compound to interact with and inhibit the activity of specific enzymes.
In biological systems, it may inhibit microbial growth by interfering with cellular respiration and replication processes.
Vergleich Mit ähnlichen Verbindungen
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Features a chlorine substituent, altering its reactivity and biological activity.
Uniqueness:
The presence of the tert-butyl group in 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid provides unique steric hindrance and electronic effects, making it a distinct candidate for specific reactions and applications.
This compound holds promise in both scientific research and industrial applications due to its unique structure and versatile reactivity. What's next on your curiosity list?
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDJMMHSBOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)



![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

![methyl[(1-methylcyclopropyl)methyl]aminehydrochloride](/img/structure/B6616302.png)





![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)

